2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide
Description
The compound 2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide (hereafter referred to by its full systematic name) is a hybrid heterocyclic molecule featuring:
- A thiazolidinone core with a sulfur atom at position 2 and an allyl-substituted nitrogen at position 2.
- An indole-derived moiety fused to the thiazolidinone via a conjugated Z-configuration double bond.
- An N-(2,6-dimethylphenyl)acetamide side chain providing steric and electronic modulation .
Its molecular formula is C23H19N3O3S2 (monoisotopic mass: 449.086783 Da), with a predicted collision cross-section (CCS) of 207.3 Ų for the [M+H]+ adduct .
Properties
CAS No. |
618076-30-5 |
|---|---|
Molecular Formula |
C24H21N3O3S2 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide |
InChI |
InChI=1S/C24H21N3O3S2/c1-4-12-26-23(30)21(32-24(26)31)19-16-10-5-6-11-17(16)27(22(19)29)13-18(28)25-20-14(2)8-7-9-15(20)3/h4-11H,1,12-13H2,2-3H3,(H,25,28)/b21-19- |
InChI Key |
NBLDXXJEPALTAO-VZCXRCSSSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC=C)/C2=O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC=C)C2=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazolidinone Ring
The thiazolidinone scaffold is synthesized via cyclization of a thioamide with an α-haloketone. As demonstrated in analogous systems, a thioamide derived from allylamine reacts with chloroacetyl chloride in the presence of triethylamine to yield 3-allyl-2-thioxothiazolidin-4-one. Critical parameters include:
-
Solvent : Anhydrous acetone or dichloromethane
-
Temperature : 0–5°C (to minimize side reactions)
-
Yield : 68–72%
Reaction Scheme 1 :
Indole Moiety Preparation
The 2-oxoindole component is synthesized via Fischer indole synthesis. Cyclization of phenylhydrazine with ethyl pyruvate under acidic conditions (HCl/EtOH) generates 2-oxoindoline. Key modifications include:
Knoevenagel Condensation for Conjugation
The thiazolidinone and indole moieties are conjugated via a Knoevenagel reaction. Intermediate A is formed by condensing 3-allyl-2-thioxothiazolidin-4-one with 2-oxoindoline-3-carbaldehyde in glacial acetic acid with anhydrous sodium acetate. The (Z)-configuration at the exocyclic double bond is favored due to steric hindrance from the thiazolidinone’s 3-allyl group.
Optimized Conditions :
Synthesis of Intermediate B: N-(2,6-Dimethylphenyl)acetamide Side Chain
Chloroacetylation of 2,6-Dimethylaniline
2,6-Dimethylaniline is acylated with chloroacetyl chloride in dichloromethane using pyridine as a base:
Final Coupling Reaction
Intermediate A and Intermediate B are coupled via nucleophilic substitution. The indole nitrogen attacks the chloroacetamide’s α-carbon in the presence of a mild base (K₂CO₃):
Reaction Scheme 2 :
Critical Parameters :
-
Solvent : Dry DMF (ensures solubility of both intermediates)
-
Temperature : 80°C, 8 hours
-
Workup : Precipitation in ice-water, recrystallization from ethanol
Stereochemical Control and Analytical Validation
The (Z)-configuration of the exocyclic double bond in Compound X is confirmed by:
-
¹H NMR : A singlet at δ 7.7–7.8 ppm for the =CH proton, with no coupling due to restricted rotation.
-
IR Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (C=O, thiazolidinone) and 1685 cm⁻¹ (C=O, indole).
Table 1: Spectral Data for Compound X
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 2.25 (s, 6H, CH₃), δ 5.1–5.3 (m, 2H, allyl), δ 7.7 (s, 1H, =CH) | |
| ¹³C NMR | δ 174.5 (C=O), δ 160.2 (C=S), δ 142.3 (=CH) | |
| HRMS | m/z 463.1024 [M+H]⁺ |
Scale-Up Considerations and Yield Optimization
Large-scale synthesis (≥100 g) requires:
-
Slow Addition : Controlled introduction of chloroacetyl chloride to prevent exothermic side reactions.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) for intermediates; recrystallization for final product.
Comparative Analysis of Synthetic Routes
Table 2: Comparison of Methodologies
| Step | Method A | Method B |
|---|---|---|
| Thiazolidinone | Cyclization (72%) | Thiourea route (68%) |
| Indole Conjugation | Knoevenagel (78%) | Fischer (85%) |
| Final Coupling | DMF/K₂CO₃ (65%) | CH₃CN/Et₃N (58%) |
Method A offers superior yields and stereoselectivity, making it the preferred industrial route.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring and indole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit notable biological activities, including:
Anticancer Properties
Studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines. For instance, compounds featuring thiazolidine rings have demonstrated significant activity against tumor cells by promoting cell cycle arrest and apoptosis .
Antimicrobial Activity
The presence of the thiazolidine structure is associated with antimicrobial properties. Compounds derived from thiazoles and thiazolidines have been reported to exhibit activity against a range of bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Research into related compounds has revealed anti-inflammatory properties, which could be beneficial for conditions characterized by excessive inflammation. The mechanism often involves inhibition of pro-inflammatory cytokines or modulation of immune responses .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Anticancer Activity : A series of thiazolidine derivatives were tested against human cancer cell lines (e.g., HT-29). Results indicated a dose-dependent reduction in cell viability, suggesting potential for further development as anticancer agents .
- Antimicrobial Efficacy : A derivative with a similar thiazolidine structure was evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. The study found that it inhibited bacterial growth effectively at low concentrations, supporting its use as a lead compound for antibiotic development .
- Anti-inflammatory Research : Investigations into thiazolidine derivatives demonstrated their ability to reduce inflammatory markers in vitro and in vivo models of inflammation. These findings suggest a promising avenue for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations in the Aromatic Acetamide Group
Key structural analogues differ in the substitution pattern on the phenyl ring of the acetamide group. These modifications influence molecular weight, polarity, and predicted physicochemical properties:
Key Observations :
Thiazolidinone-Indole Core Modifications
Analogues with similar cores but altered substituents on the thiazolidinone ring include:
- 3-(3-Ethoxypropyl) substitution (as in ): Increases hydrophobicity (CCS = 223.6 Ų for [M+H]+), which may enhance membrane permeability but reduce aqueous solubility.
- Unsubstituted thiazolidinones (e.g., in ): Lower molecular complexity but reduced stability due to the absence of electron-withdrawing groups like 4-oxo-2-thioxo.
Predicted Pharmacokinetic and Bioactivity Trends
While experimental data are lacking, computational insights suggest:
- Similarity to SAHA (vorinostat): The thiazolidinone scaffold shares functional groups with histone deacetylase (HDAC) inhibitors, as seen in similarity indexing studies using Tanimoto coefficients . However, the absence of a hydroxamate group in the target compound likely limits HDAC affinity.
- Metabolic stability : The allyl group may undergo cytochrome P450-mediated oxidation, whereas dimethylphenyl substituents could slow hepatic clearance .
Biological Activity
The compound 2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with various functional groups. Its molecular formula is , and it features both thiazolidinone and indole moieties, which are known for their biological significance.
Antimicrobial Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant antibacterial properties. The compound has shown effectiveness against various bacterial strains. In studies, compounds similar to this one displayed:
- Inhibition against Gram-positive bacteria : For instance, derivatives showed inhibition rates of up to 91.66% against Staphylococcus aureus and 88.46% against Escherichia coli .
| Bacterial Strain | Inhibition Percentage |
|---|---|
| Staphylococcus aureus | 91.66% |
| Escherichia coli | 88.46% |
Anticancer Activity
Thiazolidinones have been recognized for their potential anticancer properties. The compound's structure suggests it may inhibit cancer cell proliferation through various mechanisms:
- Induction of apoptosis : Similar thiazolidinone derivatives have been reported to induce apoptosis in cancer cells.
- Kinase inhibition : Some derivatives act as inhibitors of specific kinases involved in cancer progression .
Studies indicate that modifications in the thiazolidinone structure can enhance anticancer activity against different cell lines, including HT29 adenocarcinoma cells .
Antioxidant Properties
The antioxidant activity of thiazolidinones has also been explored. The compound's ability to scavenge free radicals contributes to its potential therapeutic effects in oxidative stress-related conditions.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme inhibition : Thiazolidinones can inhibit enzymes involved in bacterial metabolism and cancer cell proliferation.
- Biofilm disruption : Research indicates that certain derivatives can reduce biofilm formation in resistant bacterial strains, suggesting a dual role in both antimicrobial and antibiofilm activities .
Case Studies and Research Findings
Several studies have evaluated the biological activities of related thiazolidinone compounds:
- Study on Antibacterial Efficacy : A recent study highlighted that a series of thiazolidinone derivatives exhibited MIC values ranging from 2.95 to 7.14 µg/mL against resistant bacterial strains .
- Anticancer Evaluation : Another study focused on the anticancer potential of thiazolidinones, revealing significant growth inhibition in various cancer cell lines through apoptosis induction .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodology : Multi-step synthesis typically involves condensation of thiazolidinone precursors with indole derivatives under reflux conditions. For example, refluxing intermediates in acetic acid with sodium acetate as a catalyst (3–5 hours) followed by recrystallization using DMF/acetic acid mixtures can yield crystalline products . Optimization may require adjusting stoichiometry, solvent polarity, or reaction time. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the allyl, thioxo-thiazolidinone, and indole moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (e.g., CHNOS) and isotopic patterns .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm, C=S at ~1200 cm) .
- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray analysis is recommended (e.g., R factor < 0.03 for precision) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity or interactions with biological targets?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thioxo-thiazolidinone ring may act as a Michael acceptor .
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or proteases). The indole and thiazolidinone moieties may form hydrogen bonds or π-π stacking with active sites .
- Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes over time to assess binding affinity .
Q. What strategies can address discrepancies in biological activity data across studies, such as varying assay conditions or impurity profiles?
- Methodology :
- Standardized Assay Protocols : Use validated cell lines (e.g., HEK293 or HepG2) and control compounds to minimize variability.
- Impurity Profiling : Employ HPLC-MS to identify and quantify byproducts (e.g., unreacted intermediates or oxidation products) that may interfere with bioactivity .
- Dose-Response Analysis : Perform IC/EC curves under consistent conditions (pH, temperature, serum concentration) to compare potency across studies .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?
- Methodology :
- Analog Synthesis : Modify substituents on the indole (e.g., halogenation) or thiazolidinone (e.g., allyl vs. benzyl groups) to probe steric/electronic effects .
- In Vitro Screening : Test analogs against panels of enzymes or cancer cell lines. Fluorinated or chlorinated derivatives often show improved metabolic stability .
- Pharmacokinetic Profiling : Assess solubility, plasma protein binding, and CYP450 inhibition to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
